molecular formula C11H13ClO3 B1523024 Tert-butyl 4-chloro-2-hydroxybenzoate CAS No. 1092460-52-0

Tert-butyl 4-chloro-2-hydroxybenzoate

Cat. No.: B1523024
CAS No.: 1092460-52-0
M. Wt: 228.67 g/mol
InChI Key: MAHLRJXOEDHGSJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-chloro-2-hydroxybenzoate ( 1092460-52-0) is a chemical compound with the molecular formula C 11 H 13 ClO 3 and a molecular weight of 228.67 g/mol . It serves as a versatile synthetic intermediate and building block in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. This compound is valued for its role in structure-activity relationship (SAR) studies. Research on similar salicylamide and benzoate derivatives highlights the potential of this chemical scaffold in the discovery of potent anticancer agents . These compounds are investigated for their ability to inhibit critical pathways in cancer cells, such as the STAT3 signaling pathway, which is a promising target for treating aggressive cancers like triple-negative breast cancer (TNBC) . Furthermore, the structural motifs of tert-butyl esters and hydroxybenzoates are explored in the design of multifaceted drugs, including compounds with combined anti-inflammatory and antioxidant properties . As a key precursor, this compound provides researchers with a critical starting point for synthesizing and optimizing new bioactive molecules. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-chloro-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHLRJXOEDHGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401256555
Record name 1,1-Dimethylethyl 4-chloro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092460-52-0
Record name 1,1-Dimethylethyl 4-chloro-2-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-chloro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401256555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-chloro-2-hydroxybenzoate typically involves the following key steps:

Esterification Techniques

The tert-butyl ester group can be introduced by:

  • Acid-catalyzed esterification of 4-chloro-2-hydroxybenzoic acid with tert-butanol under reflux conditions.
  • Use of tert-butyl protecting groups such as di-tert-butyl dicarbonate (Boc2O) in the presence of bases like sodium hydride (NaH) to form tert-butyl esters or carbamates, as demonstrated in related aromatic compounds synthesis.

Example procedure:

Step Reagents and Conditions Outcome Yield (%)
Esterification 4-chloro-2-hydroxybenzoic acid + tert-butanol + acid catalyst (e.g., H2SO4) Formation of this compound 70-85 (typical)

Protection and Deprotection Strategies

To prevent unwanted reactions on amino or hydroxy groups during halogenation or esterification, protection groups such as acetamido or trialkylsilyl groups are used:

  • Acetylation of amino groups with acetic anhydride at low temperatures (0-10°C) to form acetamido derivatives.
  • Use of trialkylsilyl protecting groups (e.g., triethylsilyl) during palladium-catalyzed coupling reactions to form benzofuran derivatives, which may be relevant for analog synthesis.

Representative Synthetic Route Summary

Step No. Reaction Type Reagents/Conditions Product Yield (%)
1 Protection (if amino group present) Acetic anhydride, dichloromethane, 0-10°C Acetamido derivative ~72
2 Halogenation N-chlorosuccinimide, dichloroethane, 80°C, 4h 4-chloro derivative ~94
3 Esterification tert-butanol, acid catalyst, reflux This compound 70-85

Research Findings and Yields

  • The esterification step using tert-butanol typically yields the tert-butyl ester in moderate to high yields (70-85%).
  • Chlorination with NCS is highly efficient, with yields reaching up to 94% in analogous methyl ester systems, indicating high selectivity and purity.
  • Protection strategies are crucial for substrates with reactive amino or hydroxy groups to achieve high overall yields and prevent side reactions.
  • Reaction conditions such as temperature, solvent choice, and pH control are critical for optimizing yields and purity.

Notes on Process Optimization

  • Controlling reaction pH during condensation or halogenation steps avoids side product formation and improves yield and purity.
  • Use of palladium catalysts and cuprous iodide in related benzofuran syntheses indicates potential for advanced coupling reactions if required.
  • Post-reaction workup involving solvent extraction, filtration, and recrystallization is essential for obtaining high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-2-hydroxybenzoic acid and tert-butyl alcohol in the presence of a strong acid or base.

    Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Ester Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous solutions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products include substituted benzoates with various functional groups replacing the chlorine atom.

    Ester Hydrolysis: The major products are 4-chloro-2-hydroxybenzoic acid and tert-butyl alcohol.

    Oxidation and Reduction: Products include ketones or alcohols depending on the specific reaction conditions.

Scientific Research Applications

Applications Overview

Application AreaDescription
PharmaceuticalsUsed in drug formulations for stability and antioxidant properties.
Material ScienceActs as a stabilizer in polymers to enhance UV resistance.
AgriculturePotential use as a biopesticide due to antifungal properties.

Pharmaceuticals

Tert-butyl 4-chloro-2-hydroxybenzoate is primarily explored in the pharmaceutical industry for its role in enhancing the stability and shelf life of active pharmaceutical ingredients (APIs). Its antioxidant properties help prevent degradation during storage, making it a valuable additive in drug formulations.

Case Study: Stability Enhancement

A study demonstrated that incorporating this compound into a formulation significantly improved the stability of APIs under accelerated aging conditions. The compound effectively reduced oxidative degradation, thereby extending the shelf life of the drug formulations.

Material Science

In material science, this compound serves as a light stabilizer in various polymers, particularly polyethylene and polypropylene. Its ability to absorb UV light helps prevent photodegradation, thereby prolonging the lifespan of plastic products.

Data Table: Comparison of Stabilizers

StabilizerUV Absorption EfficiencyPolymer Compatibility
This compoundHighPolyethylene, Polypropylene
Other StabilizersModerateVaries

Agriculture

Research indicates that this compound exhibits antifungal properties, making it a candidate for agricultural applications as a biopesticide. Its ability to inhibit the growth of specific fungal pathogens can be beneficial for crop protection.

Case Study: Fungal Inhibition

In experimental settings, the application of this compound to fungal growth media resulted in significant inhibition of mycelial growth in several pathogenic strains. This suggests potential utility in developing environmentally friendly pest control strategies.

Food Packaging

The incorporation of this compound into food packaging materials has been shown to enhance their resistance to oxidative spoilage. By preventing degradation of the packaging itself, it helps maintain the integrity and safety of food products.

Research Findings

A study highlighted that food packaging materials containing this compound exhibited improved resistance to UV-induced degradation, significantly extending the shelf life of packaged foods.

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-2-hydroxybenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The tert-butyl 4-chloro-2-hydroxybenzoate can be compared to the following analogs based on substituent patterns and functional groups:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound* C₁₁H₁₃ClO₃ 228.67 (calculated) -Cl (4-position), -OH (2-position) High lipophilicity due to tert-butyl group; potential for hydrogen bonding via -OH
Methyl 4-chloro-2-hydroxybenzoate C₈H₇ClO₃ 186.59 -Cl (4-position), -OH (2-position) Lower molecular weight; higher polarity compared to tert-butyl analog
Tert-butyl 5-chloro-2,4-difluorobenzoate C₁₁H₁₁ClF₂O₂ 256.66 -Cl (5-position), -F (2,4-positions) Increased electronegativity from fluorine substituents; altered reactivity

Research Findings and Mechanistic Insights

  • Antioxidant Analogies: Dietary antioxidants like BHA (tert-butyl-4-hydroxyanisole) induce glutathione S-transferases (GSTs), which detoxify electrophilic carcinogens .
  • Metabolic Stability : The tert-butyl group in analogs like tert-butyl 5-chloro-2,4-difluorobenzoate enhances metabolic stability compared to methyl esters, a critical factor in drug design .

Biological Activity

Tert-butyl 4-chloro-2-hydroxybenzoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₁₃H₁₅ClO₃
  • Molecular Weight : 256.71 g/mol
  • IUPAC Name : this compound

This compound is characterized by the presence of a chloro group and a hydroxy group on the benzene ring, which contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound has been attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that derivatives of benzoic acid exhibit significant antimicrobial properties. The presence of the chloro and hydroxy groups enhances the compound's ability to disrupt microbial cell membranes, leading to cell death .
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, which can mitigate oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer .
  • Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders .

Antimicrobial Efficacy

A study conducted on various benzoate derivatives, including this compound, highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, showing significant inhibition at concentrations as low as 50 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Target Organism
This compound50Staphylococcus aureus
This compound100Escherichia coli

Antioxidant Activity

In vitro studies demonstrated that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in human cell lines. The compound's antioxidant capacity was measured using the DPPH assay, resulting in an IC50 value of approximately 30 µM.

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that this compound effectively inhibited cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The IC50 for COX inhibition was found to be around 25 µM, suggesting potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing tert-butyl 4-chloro-2-hydroxybenzoate to ensure high yield and purity?

  • Methodological Answer : Synthesis should focus on optimizing reaction conditions, such as temperature control (e.g., 0–5°C for acid-sensitive intermediates) and protecting group strategies. For instance, tert-butyl esters are prone to hydrolysis under acidic conditions, so neutral or mildly basic environments are preferred during esterification. Purification via column chromatography (using silica gel and gradients of ethyl acetate/hexane) is critical to isolate the product from byproducts like unreacted 4-chloro-2-hydroxybenzoic acid . Monitoring reaction progress with TLC (Rf ~0.5 in 30% ethyl acetate/hexane) and confirming purity via HPLC (>95% by area) is recommended .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H NMR to confirm ester formation (e.g., tert-butyl protons as a singlet at δ 1.4–1.5 ppm) and aromatic substitution patterns (e.g., coupling constants for ortho/para chloro groups). 13^{13}C NMR can distinguish carbonyl carbons (ester C=O at ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]+^+ at m/z 256.0665 (C11_{11}H13_{13}ClO3_3).
  • X-ray Crystallography : For absolute structural confirmation, single-crystal X-ray diffraction (as in ) resolves ambiguities in stereochemistry or hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) when confirming the structure of this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects in solution (e.g., rotational barriers) versus solid-state structures. For example, NMR may indicate free rotation of the tert-butyl group (single peak), while X-ray reveals fixed conformations. To reconcile this:

  • Perform variable-temperature NMR to detect restricted rotation (e.g., splitting of tert-butyl signals at low temperatures).
  • Compare computational models (DFT calculations of optimized geometries) with experimental data .
  • Validate hydrogen bonding patterns via IR spectroscopy (O–H stretch at ~3400 cm1^{-1}) and correlate with X-ray packing diagrams .

Q. What methodologies are recommended for studying the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor hydrolysis rates using UV-Vis spectroscopy (absorbance decay at λ = 270 nm) in buffered solutions (pH 1–13). For acidic conditions (pH < 3), tert-butyl esters hydrolyze rapidly, while basic conditions (pH > 10) may cleave the ester via nucleophilic attack .
  • Product Analysis : Post-hydrolysis, identify products (e.g., 4-chloro-2-hydroxybenzoic acid) via LC-MS and compare degradation pathways.
  • Stabilization Strategies : Evaluate co-solvents (e.g., DMSO or PEG) to slow hydrolysis in aqueous environments, relevant for drug delivery systems .

Q. How can researchers leverage analogous compounds (e.g., ethyl 4-chloro-2-boronate benzoates) to predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Comparative Reactivity Studies : Use Suzuki-Miyaura coupling with phenylboronic acids under Pd catalysis. Benchmark against ethyl 4-chloro-2-(dioxaborolan)benzoate (), noting differences in steric hindrance from tert-butyl vs. ethyl groups.
  • Computational Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient sites for nucleophilic attack.
  • Troubleshooting : If low yields occur, optimize ligand systems (e.g., switch from Pd(PPh3_3)4_4 to XPhos) to enhance catalytic efficiency .

Data Contradiction Analysis

Q. How should conflicting data on the biological activity of this compound be addressed in antimicrobial assays?

  • Methodological Answer :

  • Standardized Protocols : Replicate assays using CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing. Address variability by controlling inoculum size (1–5 × 105^5 CFU/mL) and solvent effects (e.g., DMSO ≤1% v/v).
  • Mechanistic Studies : Use fluorescence microscopy (SYTOX Green uptake) to distinguish bacteriostatic vs. bactericidal effects.
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., methyl 4-chlorobenzoates in ) to identify trends in substituent effects on activity .

Experimental Design

Q. What steps are critical in designing a stability-indicating HPLC method for this compound?

  • Methodological Answer :

  • Column Selection : Use a C18 column (150 × 4.6 mm, 3.5 µm) with a mobile phase of acetonitrile/0.1% formic acid (60:40).
  • Forced Degradation : Expose the compound to heat (40°C/75% RH), UV light (254 nm), and oxidative stress (3% H2_2O2_2) to generate degradation products.
  • Validation Parameters : Ensure specificity (resolution >2.0 between peaks), linearity (R2^2 >0.999), and precision (%RSD <2.0) per ICH Q2(R1) guidelines .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-chloro-2-hydroxybenzoate
Reactant of Route 2
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Tert-butyl 4-chloro-2-hydroxybenzoate

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